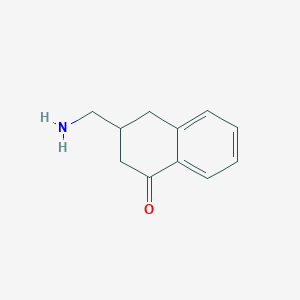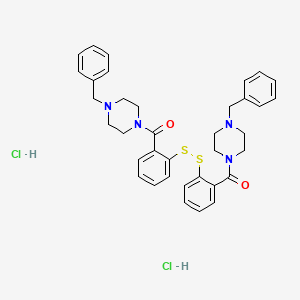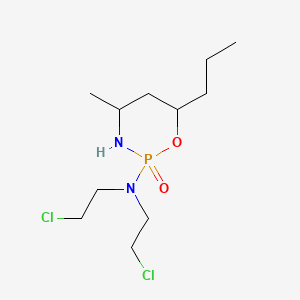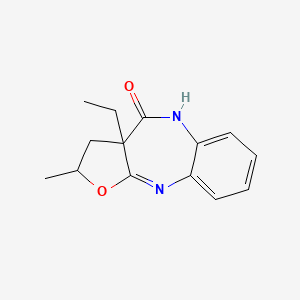
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique fused ring structure, which includes a furan ring and a benzodiazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction, often involving a suitable dihydrofuran derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial techniques include:
Batch Processing: Involves carrying out the reactions in large reactors with precise control over reaction conditions.
Continuous Flow Synthesis: A more modern approach that allows for continuous production of the compound with improved efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one involves its interaction with specific molecular targets, such as:
GABA Receptors: The compound may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Ion Channels: It may modulate the activity of ion channels, affecting neuronal excitability and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Uniqueness
2,3,3a,5-Tetrahydro-3a-ethyl-2-methyl-4H-furo(2,3-b)(1,5)benzodiazepin-4-one is unique due to its fused furan-benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines. This unique structure may result in different binding affinities and selectivities for various molecular targets, leading to potentially novel therapeutic applications.
Propriétés
Numéro CAS |
77420-13-4 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
3a-ethyl-2-methyl-3,5-dihydro-2H-furo[3,2-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-14-8-9(2)18-13(14)16-11-7-5-4-6-10(11)15-12(14)17/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
Clé InChI |
JUYPOYIZBQJEDI-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(OC1=NC3=CC=CC=C3NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



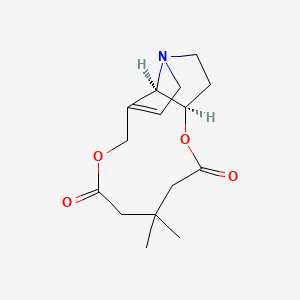
![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
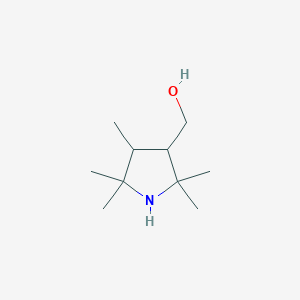
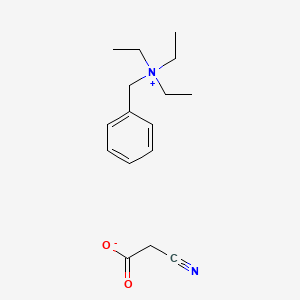

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
